1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-(methylthio)aniline in the presence of a coupling reagent such as carbodiimide. The reaction is carried out under anhydrous conditions and often requires a catalyst to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The indole and phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methylthio group may also contribute to the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-phenylurea: Lacks the methylthio group, which may affect its reactivity and binding properties.
1-(1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea: Lacks the methyl group on the indole ring, potentially altering its interaction with molecular targets.
1-(1-methyl-1H-indol-3-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a methylthio group, which may influence its chemical and biological properties.
Uniqueness
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea is unique due to the presence of both the methylthio and methyl groups, which can significantly impact its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSRUBVMZHZPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.